

Application Note: High-Fidelity Cell Proliferation Analysis using diSulfo-Cy3 and Flow Cytometry

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Compound of Interest

Compound Name: *diSulfo-Cy3 alkyne*

Cat. No.: *B12388392*

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Introduction

Measuring cellular proliferation is a cornerstone of research in oncology, immunology, toxicology, and regenerative medicine. A highly accurate and reproducible method for quantifying DNA synthesis is the incorporation of nucleoside analogs into the DNA of actively dividing cells. This application note details a robust flow cytometry-based assay for cell proliferation utilizing the thymidine analog 5-ethynyl-2'-deoxyuridine (EdU) in conjunction with a diSulfo-Cy3 fluorescent probe. This method, centered around copper-catalyzed click chemistry, offers significant advantages over traditional BrdU-based assays, including a streamlined workflow and preservation of cellular morphology and antigenicity.

Principle of the Method

The assay is a two-step process that begins with the incubation of live cells with EdU. As a nucleoside analog, EdU is incorporated into newly synthesized DNA during the S-phase of the cell cycle.^{[1][2]} Following fixation and permeabilization, the alkyne group of the incorporated EdU is detected through a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".^{[1][3]} In this step, a

diSulfo-Cy3 azide is covalently bonded to the EdU, resulting in bright and stable fluorescent labeling of cells that have undergone DNA replication. The water-soluble nature of the diSulfo-Cy3 fluorophore enhances its utility in aqueous buffer systems. The intensity of the fluorescent signal, which is directly proportional to the amount of incorporated EdU, can then be quantified on a single-cell basis using flow cytometry.[1][4] This method allows for the sensitive and accurate determination of the percentage of cells in the S-phase of the cell cycle.

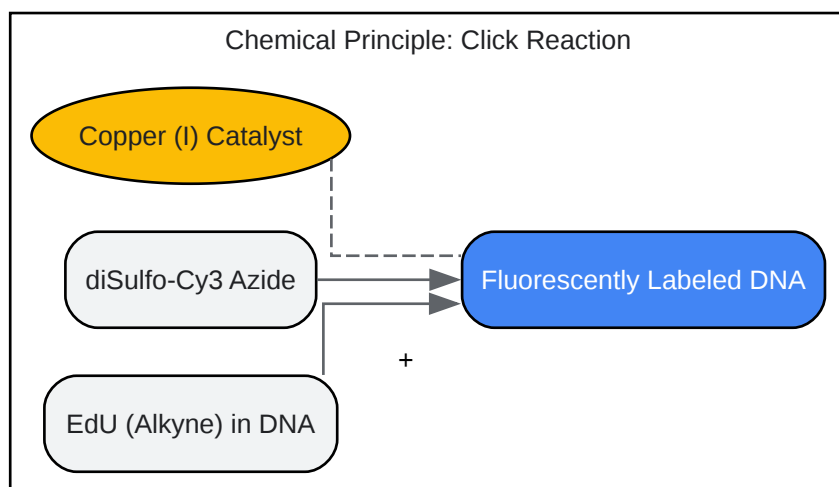
A key advantage of this EdU-based assay is that it does not require harsh DNA denaturation steps, which are necessary for BrdU antibody-based detection.[1][3] This preserves cell morphology and critical antigenic sites, enabling multiplexing with immunophenotyping for simultaneous analysis of cell proliferation and the expression of cell surface or intracellular markers.

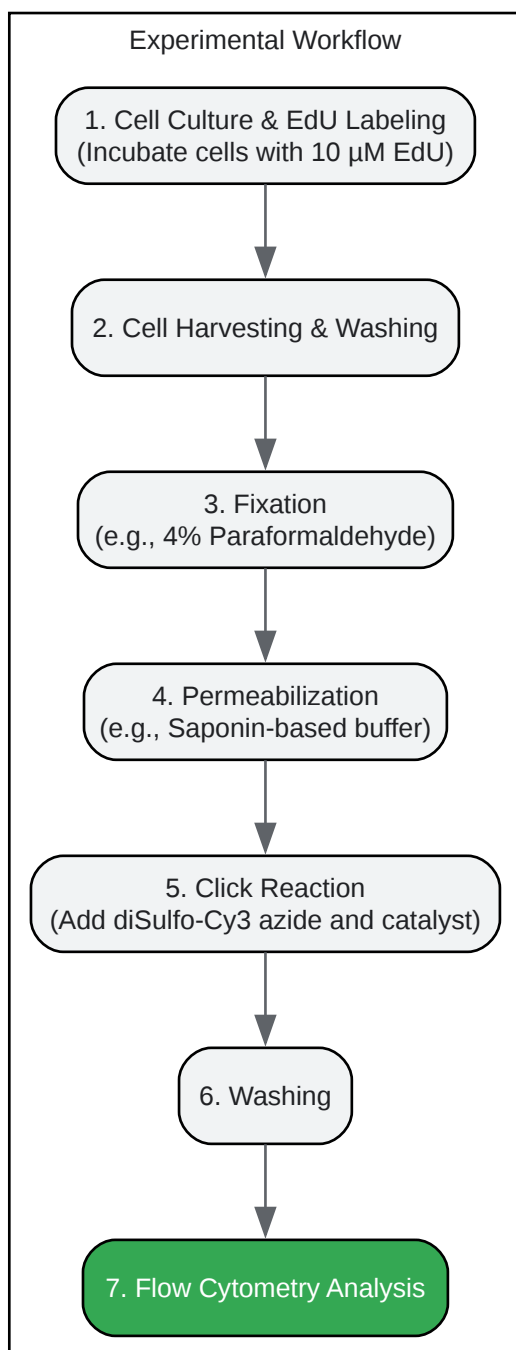
Core Requirements Met

- **Data Presentation:** Quantitative data is summarized in a structured table.
- **Experimental Protocols:** A detailed methodology for the key experiments is provided.
- **Mandatory Visualization:** Diagrams for the chemical principle and experimental workflow are provided in the DOT language.

Chemical Principle and Experimental Workflow

The following diagrams illustrate the underlying chemical reaction and the step-by-step experimental process.





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References

- [1. An EdU-based flow cytometry assay to evaluate chicken T lymphocyte proliferation - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - TW \[thermofisher.com\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
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